molecular formula C12H13ClO3 B1421955 4-(2-Chlorophenyl)oxane-4-carboxylic acid CAS No. 1250507-53-9

4-(2-Chlorophenyl)oxane-4-carboxylic acid

Cat. No. B1421955
CAS RN: 1250507-53-9
M. Wt: 240.68 g/mol
InChI Key: GFRLHYDLHJNYMU-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)oxane-4-carboxylic acid , also known by its IUPAC name 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid , is a chemical compound with the molecular formula C₁₂H₁₃ClO₃ . It has a molecular weight of approximately 240.69 g/mol . This compound belongs to the class of carboxylic acids and contains a chlorophenyl group attached to a tetrahydro-2H-pyran ring.


Physical And Chemical Properties Analysis

  • Physical Form : 4-(2-Chlorophenyl)oxane-4-carboxylic acid exists as a powder .
  • Storage Temperature : Room temperature (RT) is recommended for storage .

Scientific Research Applications

  • Structural and Electronic Studies

    • A study focused on a novel amide-based carboxylic acid derivative, closely related to 4-(2-Chlorophenyl)oxane-4-carboxylic acid. It analyzed the geometric and electronic structures of the crystalline network, emphasizing the importance of hydrogen bonds and stacking non-covalent interactions in forming 2-D architecture. This has implications for understanding the molecular and related network structures of similar compounds (Chahkandi et al., 2017).
  • Synthesis and Reaction Studies

    • Research exploring the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, including derivatives of 4-(2-Chlorophenyl)oxane-4-carboxylic acid, highlighted their potential in lowering blood glucose levels. This finding is significant for understanding the compound's reactivity and potential biological applications (Eistetter & Wolf, 1982).
    • Another study detailed the crystal structure of a compound structurally similar to 4-(2-Chlorophenyl)oxane-4-carboxylic acid. The insights into the molecular structure, including hydrogen bonding and van der Waals interactions, are vital for understanding the physical and chemical properties of related compounds (Zheng, Cui, & Rao, 2014).
  • Material Science and Polymer Research

    • A study on the synthesis of a novel macrocyclic aromatic ether sulfone bearing two carboxylic groups, using a compound related to 4-(2-Chlorophenyl)oxane-4-carboxylic acid, highlights its application in material science, particularly in creating new polymers with unique properties (Rodewald & Ritter, 1997).
  • Chemical Reaction Mechanisms and Transformations

    • Research into the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives, including compounds structurally similar to 4-(2-Chlorophenyl)oxane-4-carboxylic acid, provides insights into reaction mechanisms and potential synthetic pathways for various chemical compounds (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Safety and Hazards

  • Hazard Statements : The compound is classified as a skin and eye irritant . Specific data on skin corrosion/irritation and eye damage/irritation are not available .
  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(2-chlorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLHYDLHJNYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)oxane-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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